![molecular formula C18H23N3O3S B2387841 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 391866-56-1](/img/structure/B2387841.png)

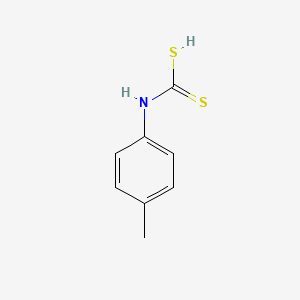

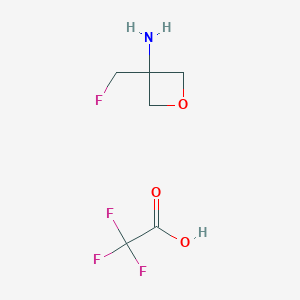

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a tert-butyl group, and a dimethoxybenzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,4-c]pyrazole ring and the attachment of the tert-butyl, dimethoxy, and benzamide groups . The exact synthesis would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring suggests that the compound may have aromatic properties . The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thieno[3,4-c]pyrazole ring could undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar tert-butyl group could affect the compound’s solubility .

Applications De Recherche Scientifique

a. SARS-CoV Protease Inhibition: Researchers have discovered that certain derivatives of this compound exhibit potent noncovalent inhibition of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This finding is particularly relevant in the context of antiviral drug development.

b. Anti-Fungal Properties: Molecular docking studies have suggested that 1H-pyrazolo[3,4-b]pyridines possess anti-fungal effects . Further investigations into their mechanism of action and potential clinical applications are ongoing.

Biological Activity

The biological activity of these compounds is multifaceted. They impact cell cycle regulation, wound healing, and apoptosis. For instance, a synthesized pyrazole derivative demonstrated effects on cell viability and p27 levels .

Substitution Patterns

Analyzing the substituents at positions N1, C3, C4, C5, and C6 in 1H-pyrazolo[3,4-b]pyridines reveals valuable insights. Notably, the 1H-isomers (substituted or unsubstituted at N1) predominate .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with serine/threonine kinases, which are essential components of the map kinase signal transduction pathway .

Mode of Action

It’s suggested that the tert-butyl group in similar compounds occupies a lipophilic domain in the kinase, which is exposed upon rearrangement of the activation loop . This interaction could potentially lead to changes in the kinase’s activity.

Biochemical Pathways

The interaction with serine/threonine kinases suggests that it may influence the map kinase signal transduction pathway , which plays a crucial role in various cellular functions, including cell growth, differentiation, and response to external stress.

Result of Action

The interaction with serine/threonine kinases could potentially lead to changes in various cellular functions, including cell growth, differentiation, and response to external stress .

Action Environment

Factors such as ph and temperature have been found to affect the yield of similar compounds

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(12-9-25-10-13(12)20-21)19-17(22)11-7-6-8-14(23-4)15(11)24-5/h6-8H,9-10H2,1-5H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIKKCRRASBKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)

![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

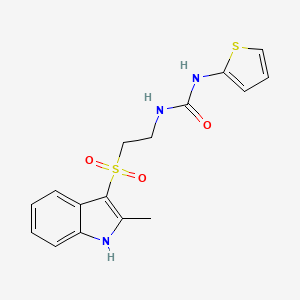

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide](/img/structure/B2387762.png)

![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)

![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)

![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)

![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)